molecular formula C12H15N3O2 B2746703 4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine CAS No. 1092280-42-6

4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine

Cat. No.: B2746703
CAS No.: 1092280-42-6
M. Wt: 233.271
InChI Key: ADCJZAWLCQRFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine” is a chemical compound. It’s important to note that this compound may be an intermediate or derivative in the synthesis of other compounds. For instance, it shares structural similarities with compounds used in the synthesis of Febuxostat , a drug used for the management of chronic hyperuricemia .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazol, structurally related to 4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine, have been synthesized and tested for their anticancer activities against various human cancer cell lines. These derivatives demonstrate good to moderate activity, highlighting the potential use of this compound in anticancer drug development (T. Yakantham, R. Sreenivasulu, R. Raju, 2019).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives, related to the 1,2,5-oxadiazol-3-amine structure, have been synthesized and shown to possess good or moderate antimicrobial activities against various test microorganisms. This suggests that this compound could be explored for its antimicrobial potential (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Optical and Electronic Properties

The synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene through an alkylene spacer have been explored, indicating the potential of this compound in the development of materials with unique optical and electronic properties. These materials could find applications in electronic devices and sensors (Koji Takagi, Katsuya Nobuke, Yuma Nishikawa, R. Yamakado, 2013).

Antifungal Evaluation

A series of Mannich bases derived from 1,3,4-oxadiazole-2(3H)-thiones have been synthesized and evaluated for their antifungal activities against several human pathogenic fungal strains. This research underscores the potential of utilizing this compound in developing antifungal agents (Urja D. Nimbalkar, S. Tupe, Julio A. Seijas Vázquez, F. Khan, J. Sangshetti, A. P. Nikalje, 2016).

Synthesis and Biological Potentials

The synthesis and antiproliferative activity of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs have been reported, indicating significant antiproliferative activity against various NCI human cancer cell lines. This further supports the investigation into the biological applications of this compound in cancer treatment (Mohamed Jawed Ahsan, R. Meena, S. Dubey, V. Khan, Sunita Manda, Surender Singh Jadav, Piush Sharma, Mohammed H. Geesi, M. Z. Hassan, Md. Afroz Bakht, Y. Riadi, Md Habban Akhter, Salahuddin, R. Gundla, 2018).

Mechanism of Action

The mechanism of action of “4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine” is not specified in the available resources. If it’s involved in the synthesis of drugs like Febuxostat, it may indirectly contribute to the inhibition of xanthine oxidase, which is the mechanism of action of Febuxostat .

Properties

IUPAC Name

4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8(2)7-16-10-5-3-9(4-6-10)11-12(13)15-17-14-11/h3-6,8H,7H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJZAWLCQRFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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